molecular formula C21H16ClN3O3S2 B2665498 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886942-71-8

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2665498
CAS RN: 886942-71-8
M. Wt: 457.95
InChI Key: VSVWPJKLZLQJJS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O3S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Excretion

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, as part of the broader class of molecules to which it belongs, has been studied for its absorption, distribution, metabolism, and excretion (ADME) profiles in both rats and dogs. These studies have revealed extensive metabolism with major pathways including oxidation followed by phase II glucuronidation or sulfation. An interesting find was the presence of metabolites resulting from an uncommon pyridine ring opening, mainly excreted through feces, indicating a unique metabolic pathway specific to this class of compounds (Yue et al., 2011).

Synthesis of Key Intermediates

The chemical synthesis of related compounds, such as 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, highlights the complex synthetic routes involved in producing benzothiazole derivatives. These synthesis pathways often involve multiple steps, including condensation, methylation, hydrogenolysis, and cyclization, demonstrating the chemical versatility and the potential for creating a wide range of related compounds for various scientific applications (Xiu-lan, 2009).

Cardiac Electrophysiological Activity

Studies on N-substituted-4-(1H-imidazol-1-yl)benzamides, which share structural similarities with this compound, have shown that these compounds exhibit cardiac electrophysiological activity. They have been identified as new selective class III agents, indicating potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Antimalarial and Antiviral Activities

Research into sulfonamide derivatives has demonstrated significant antimalarial activity, with certain compounds showing potent in vitro effects against malaria. This suggests that benzothiazole sulfonamides could be explored for their potential antimalarial properties, expanding the scope of their scientific applications (Fahim & Ismael, 2021). Furthermore, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have indicated their antiviral activities, presenting another promising area of application for these compounds (Chen et al., 2010).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)16-8-4-6-14(12-16)20(26)25(13-15-7-2-3-11-23-15)21-24-19-17(22)9-5-10-18(19)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWPJKLZLQJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.